molecular formula C25H22N4O4S B11208490 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11208490
M. Wt: 474.5 g/mol
InChI Key: MBUJWHCTUWYQQS-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine is a benzofuropyrimidine derivative characterized by dual morpholine substituents at positions 4 and 2 (the latter via a carbonyl linkage). This compound belongs to a class of heterocyclic systems known for their diverse pharmacological activities, including antimicrobial and kinase inhibitory properties . The morpholine groups likely enhance solubility and influence binding interactions with biological targets, such as fungal protein kinases .

Synthesis:
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves cyclization reactions. For example, Yadav Bodke et al. () synthesized morpholine-substituted analogs (e.g., compound S2) by reacting 2-chloro-3-phenyl-benzofuropyrimidine with morpholine under reflux conditions. Similar strategies may apply to the target compound, with modifications to introduce the morpholin-4-ylcarbonyl moiety at position 2 .

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3

InChI Key

MBUJWHCTUWYQQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SnAr) Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For benzofuro[3,2-d]pyrimidines, SnAr reactions are observed under mild conditions:

Reaction Type Conditions Outcome Reference
Amine substitutionDCM, room temperature, amine (3 eq)Morpholine or primary/secondary amines replace halogens or nitro groups.
Thiol substitutionDCM, triethylamine (1.2 eq), 15 minThiols displace azides or halogens, forming thioether linkages.
Hydroxide displacementNaOH (aq), refluxHydroxyl groups replace chloride at C-5 or C-7 positions.

Example : Reaction with p-methoxybenzylamine in DMSO yields 4-morpholinyl derivatives with 49–94% efficiency, depending on solvent polarity .

Suzuki-Miyaura Cross-Coupling

The aryl halide moiety (e.g., chlorine at C-5) enables palladium-catalyzed coupling with boronic acids:

  • Catalyst : PdCl₂(dppf) or BrettPhos Pd G3

  • Conditions : Microwave irradiation (100–120°C, 10–30 min), Na₂CO₃ base

  • Scope : Aryl, heteroaryl, and alkenyl boronic acids couple at C-5, enabling diversification of the core structure .

Key Finding : Electron-deficient boronic acids (e.g., pyridinyl) exhibit higher reactivity due to enhanced transmetalation rates .

Buchwald-Hartwig Amination

The morpholin-4-ylcarbonyl group directs C–N bond formation at adjacent positions:

Substrate Amine Catalyst Yield
5-Chloro derivativeBenzylaminePd₂(dba)₃/Xantphos78%
7-Bromo derivativePiperidineBrettPhos Pd G382%

This reaction is critical for introducing tertiary amines or heterocyclic moieties .

Functionalization via Vilsmeier-Haack Reaction

The electron-rich benzofuran ring undergoes formylation at C-3 under Vilsmeier conditions (POCl₃/DMF, 80°C):

  • Product : 3-Formyl derivatives (used for Schiff base or reductive amination workflows)

  • Yield : 65–89%, depending on substituent electronics .

Acid-Base Reactivity

  • Protonation : The morpholine nitrogen is protonated in acidic media (e.g., HCl), forming water-soluble hydrochloride salts .

  • Deprotonation : The morpholin-4-ylcarbonyl group remains stable under basic conditions (pH < 12) due to resonance stabilization .

Oxidation and Reduction

  • Oxidation : The benzofuran ring resists oxidation, but the morpholine group oxidizes to nitroxide radicals under strong oxidants (e.g., mCPBA) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the benzofuropyrimidine core .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via cleavage of the morpholine-carbonyl bond.

  • Photostability : Degrades under UV light (λ = 254 nm) through radical-mediated benzofuran ring opening .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine involves multi-step reactions that typically include the formation of the benzofuro-pyrimidine core and subsequent functionalization. Various methods have been reported for synthesizing related compounds, highlighting the versatility of morpholine derivatives in creating biologically active molecules.

Key Synthesis Pathways:

  • Condensation Reactions : Utilization of morpholine and carbonyl compounds to form the core structure.
  • Cyclization : Formation of the benzofuro and pyrimidine rings through cyclization processes.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity or selectivity.

Numerous studies have investigated the biological properties of compounds related to 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine. These studies suggest a range of pharmacological activities:

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Human lung cancer (A-549)
  • Hepatocellular carcinoma (HepG-2)

In vitro studies have compared these compounds against standard chemotherapeutics like cisplatin, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

Some derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Effects

Preliminary studies suggest that certain morpholine-based compounds can inhibit viral replication, making them candidates for antiviral drug development. This is particularly relevant in the context of emerging viral infections where existing treatments are ineffective .

Therapeutic Potential

The unique structural characteristics of 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine position it as a versatile scaffold for drug design. Its potential therapeutic applications include:

Therapeutic Area Potential Uses
Cancer TherapyCytotoxic agents targeting specific cancer types
Antimicrobial AgentsTreatment for bacterial infections
Antiviral AgentsInhibition of viral replication
Neurological DisordersPotential neuroprotective effects due to structural similarity with known neuroactive compounds

Case Studies

  • Antitumor Evaluation : A study synthesized a series of morpholine-based heterocycles and evaluated their antitumor efficacy against A-549 and HepG-2 cells. The results indicated that specific modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Antimicrobial Activity : Research on a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
  • Antiviral Research : A recent investigation into morpholine derivatives revealed activity against influenza virus strains, indicating a pathway for developing antiviral therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thieno[3,2-d]pyrimidine core may also interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituents are summarized in Table 1.

Compound Name Substituents at Positions 2 and 4 Key Properties/Activities Reference
Target Compound 4-Morpholin-4-yl, 2-(morpholin-4-ylcarbonyl) Potential antifungal (PKC inhibition)
2-Morpholino-3-phenyl-benzofuropyrimidine (S2) 4-Oxo, 2-Morpholino Antimicrobial activity
4-Chloro-2-(tetrahydro-2H-pyran-4-yl) 4-Chloro, 2-Tetrahydro-2H-pyran-4-yl Intermediate for further derivatization
N-(3-bromophenyl)-8-nitrobenzofuropyrimidin-4-amine 4-Amino (3-bromophenyl), 8-Nitro Synthetic intermediate; yellow solid
2-Hydroxyethylamino-3-phenyl-benzofuropyrimidin-4-one 2-Hydroxyethylamino, 3-Phenyl Planar structure; hydrogen-bonding interactions
4-Hydrazinyl-benzofuropyrimidine 4-Hydrazinyl Reactive site for further functionalization

Key Observations :

  • Morpholine vs. Chloro/Tetrahydro-2H-pyran : Morpholine substituents (as in the target compound and S2 ) enhance solubility and may improve target binding compared to lipophilic groups like chloro or tetrahydro-2H-pyran .
  • Amino vs. Hydrazinyl Groups: The 4-amino group in derivatives like N-(3-bromophenyl)-8-nitrobenzofuropyrimidin-4-amine provides a site for nucleophilic substitution, while 4-hydrazinyl derivatives () offer reactivity for condensation or cyclization reactions .
Antimicrobial and Antifungal Activity
  • PKC Inhibition : Benzofuropyrimidine derivatives with morpholine groups (e.g., compounds in ) show concentration-dependent inhibition of Candida albicans PKC (CaPkc1), a critical antifungal target. At 100 µM, three derivatives achieved optimal inhibition, suggesting the target compound may share similar efficacy .
Structural Stability and Interactions
  • The fused benzofuropyrimidine ring system is planar (deviation <0.03 Å), as shown in the crystal structure of 2-hydroxyethylamino-3-phenyl-benzofuropyrimidin-4-one (). This planarity facilitates π-π stacking (interplanar distances ~3.4–3.5 Å), which may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine is a significant derivative within the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves the construction of a benzofuro-pyrimidine scaffold, which is known for its diverse biological properties. The morpholine moieties are strategically incorporated to enhance solubility and bioactivity. The synthetic route typically includes:

  • Formation of the benzofuro core through cyclization reactions.
  • Introduction of the morpholine groups via nucleophilic substitution or coupling reactions.
  • Carbonylation to attach the morpholinylcarbonyl group.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity. For instance, research indicated that derivatives similar to this compound exhibited significant inhibitory effects on various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
HCT1163.24
MCF-77.39
A5497.10

These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and suppression of tumor cell migration .

The mechanism of action appears to involve:

  • Inhibition of key signaling pathways associated with cancer cell survival and proliferation.
  • Induction of apoptosis through mitochondrial pathways.
  • Modulation of cellular oxidative stress levels.

Study 1: Antitumor Efficacy

In a detailed study conducted on a series of benzofuro-pyrimidine derivatives, it was found that compounds with a similar structural framework demonstrated superior antitumor efficacy compared to existing chemotherapeutics. The study utilized both in vitro assays and in vivo models to validate the findings.

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the morpholine substituents significantly affected biological activity. For example, increasing electron density on certain aromatic rings enhanced cytotoxicity against MCF-7 cells .

Q & A

Q. Advanced

  • Docking Studies : Target-specific molecular docking (e.g., kinase inhibitors) to predict binding affinities, focusing on morpholine’s role in H-bonding .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of morpholine-protein interactions over time, identifying residues critical for binding .

How do morpholine substituents influence the compound’s physicochemical properties?

Q. Basic

  • Solubility : Morpholine’s tertiary amine enhances water solubility via protonation at physiological pH .
  • Lipophilicity : The morpholinylcarbonyl group balances logP values, improving membrane permeability compared to non-polar analogs .
  • Metabolic Stability : Morpholine rings resist oxidative degradation, as shown in pharmacokinetic studies of similar pyrimidine derivatives .

What methodologies address low solubility in in vitro assays without compromising activity?

Q. Advanced

  • Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility while avoiding cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl benzoate) at the morpholine carbonyl, as seen in related compounds, to enhance bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes, leveraging morpholine’s amphiphilicity for improved dispersion .

How can contradictory bioactivity data across studies be systematically analyzed?

Q. Advanced

  • Dose-Response Reassessment : Validate IC50_{50} values using standardized assays (e.g., ATPase inhibition for kinase targets) .
  • Off-Target Screening : Employ broad-panel kinase profiling to identify confounding interactions .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., morpholine-pyrimidine hybrids) to identify trends in substituent-activity relationships .

What synthetic modifications improve selectivity for kinase targets?

Q. Advanced

  • Positional Isomerism : Introduce substituents at the pyrimidine C-4 position to exploit hydrophobic pockets in kinases .
  • Morpholine Tuning : Replace morpholine with thiomorpholine to modulate electron density and H-bond acceptor capacity .
  • Benzofuran Functionalization : Add fluorine at C-7 to enhance π-stacking with tyrosine residues, as validated in crystallographic studies .

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